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Glasdegib Dose Modification Guidelines

The following table outlines the recommended dose adjustments for specific adverse reactions. The standard

starting dose is 100 mg taken orally once daily [1].

Adverse Reaction Severity / Criteria Recommended Action(s)

QTc Prolongation
[1]

QTc > 500 ms Interrupt therapy. Resume at a reduced dose of 50
mg once daily when QTc returns to within 30 ms of

baseline or ≤ 480 ms. Monitor ECGs weekly for 2
weeks after resolution.

QTc prolongation with
life-threatening

arrhythmia

Permanently discontinue therapy.

Hematologic
Toxicity [1]

Platelets < 10 GI/L for >

42 days in the absence
of disease

Permanently discontinue Glasdegib and low-dose

cytarabine.
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Adverse Reaction Severity / Criteria Recommended Action(s)

Neutrophil count < 0.5
GI/L for > 42 days in the

absence of disease

Permanently discontinue Glasdegib and low-dose
cytarabine.

Nonhematologic
Toxicity [1]

Grade 3 Interrupt Glasdegib and/or chemotherapy until

symptoms reduce to Grade 1 or baseline. Resume
Glasdegib at the same dose or at a reduced dose
of 50 mg.

Grade 4 Permanently discontinue Glasdegib and low-dose

cytarabine.

Management Workflow for Adverse Reactions

The diagram below illustrates the decision-making process for managing adverse events requiring dose

modification.
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Patient on Glasdegib 100mg QD

Assess for Adverse Events (AEs)

Type of Adverse Event?

Hematologic Toxicity

 

Nonhematologic Toxicity

 

QTc Prolongation

 

Check Duration:
Platelets <10 GI/L or
Neutrophils <0.5 GI/L

for >42 days
(absence of disease)

Permanently Discontinue
Glasdegib & Chemo

Grade the Toxicity

Grade 3 Grade 4

Interrupt Therapy
Resume at 100mg or

Reduced Dose of 50mg

Permanently Discontinue
Glasdegib & Chemo

Check ECG Severity

QTc > 500 ms
Life-threatening

Arrhythmia

Interrupt Therapy
Resume at 50mg QD
when QTc recovers

Permanently Discontinue

Click to download full resolution via product page

Concomitant Drug Interactions & Dose Adjustments
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Glasdegib is sensitive to drug interactions that may necessitate preemptive dose changes, not just reductions.

Interacting Drug
Class

Effect on Glasdegib Recommended Dose Strategy

Strong/Moderate
CYP3A4 Inducers
[1]

Decreased plasma
concentration (reduced

efficacy)

Avoid concomitant use. If a moderate inducer
must be used, increase Glasdegib dose to 200 mg
once daily (if taking 100 mg) or 100 mg once
daily (if taking 50 mg). Resume previous dose 7

days after discontinuing the inducer.

Strong CYP3A4
Inhibitors [1] [2]

Increased plasma

concentration (increased
risk of adverse

reactions/QTc
prolongation)

Consider alternative therapies. If co-administration

is unavoidable, monitor patients closely for adverse
reactions, including QTc prolongation.

Drugs that Prolong
QTc [1] [2]

Increased risk of QTc
interval prolongation

Avoid co-administration. If unavoidable, monitor
ECGs and electrolytes more frequently.

Laboratory Monitoring Protocol for Glasdegib
Treatment

Adherence to a strict monitoring schedule is critical for the timely detection of adverse events and guiding

dose modifications [1].

Assessment
Baseline (Pre-
treatment)

During Treatment

Cardiac (ECG) Yes At approx. 1 week after initiation, then once monthly for the

next 2 months. More frequent monitoring if risk factors
exist.

Hematology (CBC) Yes At least weekly for the first month.
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Assessment
Baseline (Pre-
treatment)

During Treatment

Electrolytes &
Renal Function

Yes Prior to initiation, at least weekly for the first month, then

once monthly.

Hepatic Function Yes Not specified in sources, but standard practice is periodic

monitoring.

Serum Creatine
Kinase (CK)

Yes As clinically indicated if muscle symptoms are reported.

Frequently Asked Questions (FAQs) for Clinical
Scenarios

Q1: What should be done if a patient vomits after taking a dose of Glasdegib? A: Do not administer a

replacement dose. The patient should wait and take the next scheduled dose at its usual time [1] [3].

Q2: How should a missed dose be managed? A: If a dose is missed or not taken at the usual time, it should

be taken as soon as possible, provided it is at least 12 hours before the next scheduled dose. The normal

schedule should be resumed the following day. Two doses should never be taken within 12 hours [1].

Q3: Are there special handling instructions for this drug? A: Yes. The tablets should not be split, divided,

or crushed [1]. Because the drug can potentially harm a developing fetus, pregnant women or women who

may become pregnant should not handle the tablets or breathe the dust from them [3].

Q4: What is the clinical evidence supporting dose reduction in practice? A: Dose modifications are a

common and expected part of managing Glasdegib therapy. A real-world study noted that outcomes were

achieved with Glasdegib, implying that dose adjustments used in clinical practice effectively manage

toxicity while maintaining treatment benefit [4]. Furthermore, a broader landscape analysis of oncology

drugs found that dose modifications and interruptions are frequent strategies for managing adverse events

with targeted therapies [5].
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Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Glasdegib dose reduction guidelines and strategies]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001731#glasdegib-dose-

reduction-guidelines-and-strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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